Cas no 1261687-39-1 (2-Aminonaphthalene-7-acetonitrile)

2-Aminonaphthalene-7-acetonitrile is a specialized organic compound featuring both amino and nitrile functional groups on a naphthalene backbone. This structure makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and advanced organic materials. The presence of the electron-donating amino group and the reactive nitrile moiety enhances its utility in coupling reactions and heterocyclic synthesis. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in the development of fluorescent dyes and agrochemicals due to its conjugated aromatic system. Proper handling and storage are recommended to maintain its integrity.
2-Aminonaphthalene-7-acetonitrile structure
1261687-39-1 structure
商品名:2-Aminonaphthalene-7-acetonitrile
CAS番号:1261687-39-1
MF:C12H10N2
メガワット:182.221202373505
CID:4935846

2-Aminonaphthalene-7-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-Aminonaphthalene-7-acetonitrile
    • インチ: 1S/C12H10N2/c13-6-5-9-1-2-10-3-4-12(14)8-11(10)7-9/h1-4,7-8H,5,14H2
    • InChIKey: STQRXLHVCFAQAJ-UHFFFAOYSA-N
    • ほほえんだ: NC1C=CC2C=CC(CC#N)=CC=2C=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 240
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 49.8

2-Aminonaphthalene-7-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219001767-500mg
2-Aminonaphthalene-7-acetonitrile
1261687-39-1 98%
500mg
$980.00 2023-09-03
Alichem
A219001767-1g
2-Aminonaphthalene-7-acetonitrile
1261687-39-1 98%
1g
$1836.65 2023-09-03

2-Aminonaphthalene-7-acetonitrile 関連文献

2-Aminonaphthalene-7-acetonitrileに関する追加情報

Introduction to 2-Aminonaphthalene-7-acetonitrile (CAS No. 1261687-39-1)

2-Aminonaphthalene-7-acetonitrile, with the chemical identifier CAS No. 1261687-39-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic amide exhibits unique structural and functional properties that make it a valuable intermediate in the development of various bioactive molecules. Its molecular structure, featuring both an amino group and a nitrile group, positions it as a versatile building block for medicinal chemists exploring novel therapeutic agents.

The compound's molecular formula, C10H6N2, underscores its nitrogen-rich composition, which is often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical modifications, enabling researchers to tailor its reactivity for specific applications.

In recent years, 2-Aminonaphthalene-7-acetonitrile has garnered attention for its role in synthesizing advanced pharmaceuticals. Its incorporation into drug candidates has been explored in the treatment of neurological disorders, where its ability to cross the blood-brain barrier is particularly advantageous. Furthermore, its structural motif has been found to interact effectively with biological targets such as enzymes and receptors, making it a promising scaffold for drug design.

One of the most compelling aspects of 2-Aminonaphthalene-7-acetonitrile is its utility in multi-step synthetic pathways. Researchers have utilized this compound to construct complex molecules with enhanced pharmacological properties. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, demonstrating inhibitory activity against various cancer-related pathways. The compound's ability to undergo selective functionalization has also made it a valuable tool in library synthesis efforts aimed at identifying novel bioactive compounds.

The synthesis of 2-Aminonaphthalene-7-acetonitrile typically involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach involves the condensation of 2-amino-naphthalene with appropriate cyanating agents under controlled conditions. These reactions often require precise temperature control and catalyst selection to ensure high yields and purity. Advances in catalytic systems have further refined these processes, enabling more efficient and sustainable production methods.

The pharmacological relevance of 2-Aminonaphthalene-7-acetonitrile has been underscored by several recent studies. For example, researchers have demonstrated its efficacy in modulating the activity of enzymes implicated in inflammation and pain signaling. By leveraging its structural flexibility, scientists have designed analogs that exhibit improved selectivity and reduced side effects compared to existing therapeutics. These findings highlight the compound's potential as a lead compound or intermediate in the development of next-generation medications.

In addition to its pharmaceutical applications, 2-Aminonaphthalene-7-acetonitrile has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Furthermore, modifications of its core structure have yielded compounds with enhanced pesticidal or herbicidal activity, contributing to sustainable agricultural practices.

The future prospects for 2-Aminonaphthalene-7-acetonitrile are bright, driven by ongoing research into its derivatives and novel applications. As computational chemistry techniques advance, virtual screening methods are being employed to identify new derivatives with optimized properties. These computational approaches complement traditional synthetic strategies, expediting the discovery process and reducing experimental costs.

The role of 2-Aminonaphthalene-7-acetonitrile in academic and industrial research underscores its importance as a cornerstone compound in modern chemistry. Its versatility and reactivity continue to inspire innovation across multiple disciplines, from drug discovery to advanced materials engineering. As new methodologies emerge, the potential applications of this compound are expected to expand further, solidifying its place as a key player in chemical research.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm